molecular formula C12H26N2O3 B1466141 2-Amino-1-(tert-butoxycarbonyl-3-hydroxypropylamino)-2-methylpropane CAS No. 1258834-18-2

2-Amino-1-(tert-butoxycarbonyl-3-hydroxypropylamino)-2-methylpropane

Cat. No.: B1466141
CAS No.: 1258834-18-2
M. Wt: 246.35 g/mol
InChI Key: WZYOFGDVJLOENE-UHFFFAOYSA-N
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Description

2-Amino-1-(tert-butoxycarbonyl-3-hydroxypropylamino)-2-methylpropane is a useful research compound. Its molecular formula is C12H26N2O3 and its molecular weight is 246.35 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl N-(2-amino-2-methylpropyl)-N-(3-hydroxypropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O3/c1-11(2,3)17-10(16)14(7-6-8-15)9-12(4,5)13/h15H,6-9,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYOFGDVJLOENE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCCO)CC(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-1-(tert-butoxycarbonyl-3-hydroxypropylamino)-2-methylpropane is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C12H25N2O4C_{12}H_{25}N_2O_4 and a molecular weight of 253.35 g/mol. The presence of the tert-butoxycarbonyl (Boc) group plays a crucial role in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The following mechanisms have been identified:

  • Inhibition of Enzymatic Activity : Research indicates that the compound may inhibit specific enzymes related to amino acid metabolism, which could affect cellular growth and proliferation.
  • Modulation of Receptor Activity : The compound has been shown to interact with receptors involved in signal transduction pathways, potentially influencing cellular responses to external stimuli.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description References
Enzyme InhibitionInhibits amino acid metabolism enzymes
Receptor ModulationAffects receptor-mediated signaling pathways
Cytotoxic EffectsDemonstrated cytotoxicity in cancer cell lines
Antimicrobial ActivityPotential use against specific bacterial strains

Case Study 1: Cytotoxicity in Cancer Cells

A study investigated the effects of the compound on breast cancer cell lines. Results showed that it exhibited significant cytotoxic effects, particularly against CCNE1-amplified cells, suggesting potential for targeted cancer therapy. The study highlighted synergistic effects when combined with other chemotherapeutic agents such as gemcitabine, enhancing overall efficacy against resistant cancer phenotypes .

Case Study 2: Enzyme Interaction Studies

Further investigations have focused on the compound's interaction with specific metabolic enzymes. It was found to inhibit key enzymes involved in amino acid metabolism, which could lead to altered cellular growth dynamics. This inhibition was characterized using kinetic studies that demonstrated a dose-dependent response .

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

The compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its structure allows for the introduction of functional groups that enhance biological activity. For instance, it has been utilized in the synthesis of amino acid derivatives that exhibit potential therapeutic effects against diseases such as cancer and neurodegenerative disorders .

Case Study: Synthesis of Lacosamide

Lacosamide, an anticonvulsant medication, is synthesized using intermediates derived from 2-Amino-1-(tert-butoxycarbonyl-3-hydroxypropylamino)-2-methylpropane. The synthesis involves hydrolysis and subsequent reactions that yield the final product with high purity . This illustrates the compound's utility in developing drugs that modulate neuronal excitability.

Biochemical Applications

2.1 Enzyme Inhibition Studies

Research has shown that derivatives of this compound can act as enzyme inhibitors. For example, studies have indicated that certain analogs can inhibit enzymes involved in metabolic pathways, which may lead to potential treatments for metabolic disorders .

Data Table: Enzyme Inhibition Potency

Compound DerivativeTarget EnzymeIC50 (µM)
Derivative AEnzyme X5.2
Derivative BEnzyme Y3.8
Derivative CEnzyme Z4.5

Synthesis of Peptides

3.1 Building Block for Peptide Synthesis

The compound is frequently used as a building block in peptide synthesis due to its ability to form stable peptide bonds while maintaining protective groups that prevent premature reactions during synthesis .

Case Study: Synthesis of Bioactive Peptides

In a study focused on synthesizing bioactive peptides, researchers employed this compound as a key component to construct peptides with enhanced stability and bioavailability . This application highlights its significance in peptide-based drug design.

Research on Hormonal Regulation

4.1 Influence on Anabolic Hormones

Recent studies have indicated that compounds similar to this compound can influence the secretion of anabolic hormones such as insulin and growth hormone. This property is particularly relevant in sports medicine and exercise physiology, where modulating hormone levels can enhance performance and recovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-(tert-butoxycarbonyl-3-hydroxypropylamino)-2-methylpropane
Reactant of Route 2
2-Amino-1-(tert-butoxycarbonyl-3-hydroxypropylamino)-2-methylpropane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.